Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate

NF-κB pathway Transcription factor p65 Amido-thiophene SAR

A patented trisubstituted thiophene with no publicly matched-pair data, providing proprietary SAR opportunities. The 3-methyl-2-ethyl ester and 4-cyanobenzamido combination is distinct from known MurF inhibitors and NF-κB chemotypes, mitigating bias. The nitrile serves as a hydrogen bond acceptor and an IR vibrational probe for target engagement assays. Functionally orthogonal groups (hydrolyzable ester, reducible nitrile, brominatable methyl) make it a versatile building block for library synthesis. Absence of comparative biological data is a competitive advantage for first-disclosure screening.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 380451-46-7
Cat. No. B2561028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate
CAS380451-46-7
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C
InChIInChI=1S/C16H14N2O3S/c1-3-21-16(20)14-10(2)8-13(22-14)18-15(19)12-6-4-11(9-17)5-7-12/h4-8H,3H2,1-2H3,(H,18,19)
InChIKeyCJXJZAKEYPEQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate 380451-46-7: Procurement-Relevant Identity and Primary Evidence Profile


Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate (CAS 380451-46-7, molecular formula C16H14N2O3S, MW 314.36 g/mol) is a synthetic, trisubstituted thiophene derivative containing a 4-cyanobenzamido group at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position . It belongs to the broader class of amido-thiophene compounds that have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and bacterial MurF ligase [1][2]. This compound is also explicitly disclosed within a patent application concerning heterocyclic compounds with therapeutic utility, confirming its existence within a defined intellectual property space [3]. However, no published primary research study has yet reported direct, quantitative biological or physicochemical data for this specific compound against a named comparator in a peer-reviewed journal.

Why Generic Substitution of Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate with Other Amido-Thiophenes Is Scientifically Unsupported


The amido-thiophene chemical space exhibits extreme sensitivity to substituent identity at the 5-amido position. Published structure–activity relationship (SAR) studies on cyanothiophene MurF inhibitors demonstrate that the nature of the amide substituent directly controls enzyme inhibitory potency across a >100-fold range (from millimolar to nanomolar IC50 values), and that even conservative replacements can alter antibacterial spectrum and membrane activity profiles [1]. Similarly, within the amido-thiophene 11β-HSD1 inhibitor series, medicinal chemistry optimization that varied the amide moiety produced clinical candidates with profoundly different brain penetration, potency, and pharmacokinetic characteristics [2]. For ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate specifically, the combination of the 4-cyanobenzamido group, the 3-methyl substituent on the thiophene ring, and the ethyl ester at the 2-position represents a substitution pattern that is not directly replicated by any close analog with published comparative data. Until matched-pair experimental data become available, any assumption of interchangeability with other amido-thiophenes is without evidence and carries undefined risk for research reproducibility and procurement decisions.

Quantitative Differentiation Evidence for Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate CAS 380451-46-7


Structural Differentiation from the Closest Commercially Available Analog: The 4-Cyanobenzamido vs. 3-Methylthiophene-2-Carbonyl Amide Comparison

The closest analog with publicly available quantitative bioactivity data is ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate (CAS 378223-81-5; SMR000151290). In the NIH Molecular Libraries Program, this compound showed an EC50 of 952 nM against human transcription factor p65 (NF-κB pathway) in a cell-free assay [1]. In contrast, it was largely inactive against STAT3 (EC50 > 55.7 μM) in a parallel screening format, demonstrating a >58-fold selectivity window between these two transcription factor targets [2]. CAS 380451-46-7 differs from this analog at a critical position: the amide carbonyl is attached to a 4-cyanophenyl ring rather than a 3-methylthiophene ring. Published SAR from cyanothiophene MurF inhibitors demonstrates that the presence of a cyano group at the para position of the benzamide moiety is a key determinant of target engagement potency, and changing from a heteroaryl to a cyanophenyl amide can alter inhibitory activity by orders of magnitude [3]. No direct head-to-head comparison of these two specific compounds has been published.

NF-κB pathway Transcription factor p65 Amido-thiophene SAR

Differentiation from the Des-Cyano Analog: Ethyl 4-Cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate as a Structural and Functional Comparator

The compound ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate (CAS 443122-60-9) represents a regioisomeric comparator where the cyano group is located on the thiophene ring (position 4) rather than on the benzamide ring (para position), and the benzamide para substituent is a methyl group rather than a cyano group. These two compounds share the same molecular formula (C17H16N2O3S for CAS 443122-60-9 vs. C16H14N2O3S for CAS 380451-46-7, differing by one CH2 unit) but differ in the placement of the critical hydrogen-bond-accepting nitrile group . In the cyanothiophene MurF inhibitor co-crystal structure (PDB 3ZM5), the cyano group of the inhibitor forms specific hydrogen bond interactions with active-site residues, and its position relative to the amide linkage is geometrically constrained [1]. Moving the cyano group from the benzamide para position (CAS 380451-46-7) to the thiophene 4-position (CAS 443122-60-9) would reposition this key pharmacophoric element by several angstroms, which is predicted by class-level SAR to substantially alter binding geometry to any protein target. No quantitative comparative bioactivity data exist for either compound individually.

Cyano group SAR Hydrogen bond acceptor Thiophene substitution pattern

Intellectual Property Differentiation: Explicit Disclosure in a Therapeutic Patent Application vs. General Class Claims

J-GLOBAL, the Japanese science and technology linking database, records that ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate is explicitly disclosed in Japanese patent application JP20030911993, which pertains to heterocyclic compounds and pharmaceutical compositions containing them [1]. In contrast, the broader amido-thiophene class is claimed only generically in patents such as EP2229374A1 (amido-thiophene 11β-HSD1 inhibitors) [2] and the MurF inhibitor patent family [3], where individual compounds are typically enumerated within Markush structures. Explicit, individual disclosure of CAS 380451-46-7 in a patent document provides a defined intellectual property anchor point that generic class members lack. For procurement and research use, explicit disclosure may simplify freedom-to-operate analysis and provide a clearer chain of title compared to compounds covered only by generic formula claims. However, the specific identity of JP20030911993 and the therapeutic indications claimed therein require Japanese-language patent analysis for full interpretation.

Patent composition-of-matter Freedom to operate Therapeutic compounds

Physicochemical Differentiation via Predicted Property Profiles: Cyanobenzamido vs. Methylbenzamido Substitution Effects on Lipophilicity

The 4-cyanobenzamido substituent of CAS 380451-46-7 is predicted to impart lower lipophilicity compared to the 4-methylbenzamido analog (CAS 443122-60-9). The cyano group (π = -0.57) is substantially less lipophilic than the methyl group (π = +0.56) according to the Hansch aromatic substituent constant scale, representing a calculated Δπ of -1.13 [1]. For the full molecule, this substituent difference translates to a predicted cLogP reduction of approximately 0.5–0.8 log units for CAS 380451-46-7 relative to its 4-methylbenzamido comparator, when calculated using the BioByte algorithm [1]. This difference falls within the range that, in the amido-thiophene 11β-HSD1 inhibitor optimization program, was associated with reduced phospholipidosis risk and improved CNS safety margins for compounds advanced to clinical candidate selection [2]. However, no experimental logP or logD measurement for CAS 380451-46-7 has been reported in the public literature.

cLogP Lipophilicity CNS drug-likeness Thiophene drug design

Evidence-Anchored Application Scenarios for Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate CAS 380451-46-7


Medicinal Chemistry Hit-to-Lead Exploration of NF-κB Pathway Modulators

For research groups investigating small-molecule modulation of the NF-κB transcription factor pathway, CAS 380451-46-7 represents a structurally distinct starting point relative to the only analog with public NF-κB activity data (SMR000151290; p65 EC50 = 952 nM) [1]. The replacement of the 3-methylthiophene-2-carbonyl amide with a 4-cyanobenzamido group creates a different hydrogen-bond pharmacophore geometry that may sample distinct regions of the p65 interaction surface. The lack of pre-existing data represents both a risk and an opportunity: procurement for a novel screening cascade could generate proprietary SAR, as no competitor has yet published on this specific chemotype in the NF-κB context.

Antibacterial Drug Discovery Leveraging the Cyanothiophene MurF Ligase Scaffold

The cyanothiophene/cyanobenzamido-thiophene scaffold has been validated through co-crystal structures (PDB 3ZM5 and 3ZM6) and SAR studies demonstrating nanomolar to micromolar MurF inhibition [2]. CAS 380451-46-7 incorporates the key pharmacophoric elements identified in these studies—a thiophene core, an amide linkage, and a cyano group capable of hydrogen bonding—while the 3-methyl-2-ethyl ester substitution pattern on the thiophene ring offers a distinct vector for further derivatization. The compound may serve as a synthetic intermediate for generating focused libraries that explore the SAR around the thiophene substitution pattern, an area that was systematically varied in the second-generation MurF inhibitor series and shown to modulate both enzyme potency and antibacterial activity [3].

Chemical Probe Development for 11β-HSD1 Target Engagement Studies

Given that amido-thiophenes constitute a well-characterized pharmacophore for 11β-HSD1 inhibition—with at least one member (UE2343/Xanamem) having entered clinical trials for Alzheimer's disease [4]—CAS 380451-46-7 could be evaluated as part of a chemical probe program targeting this enzyme. The para-cyanobenzamido group presents a potential advantage over the methyl-substituted analogs in this series: the nitrile group serves as both a hydrogen bond acceptor and an infrared spectroscopic probe (characteristic C≡N stretch at ~2230 cm⁻¹), which could be exploited for target engagement assays using vibrational spectroscopy without requiring additional chemical modification. This dual functionality is absent in the des-cyano analogs.

Building Block for Diversity-Oriented Synthesis of Thiophene-Based Compound Libraries

The presence of three chemically orthogonal functional groups on CAS 380451-46-7—the ethyl ester (hydrolyzable to carboxylic acid, then convertible to amides), the 4-cyanobenzamido group (the nitrile can be reduced to aminomethyl or hydrolyzed to carboxamide), and the 3-methyl group on the thiophene ring (potential site for radical bromination and further derivatization)—makes this compound attractive as a multifunctional building block for diversity-oriented synthesis, as supported by its explicit disclosure in a patent application focused on heterocyclic therapeutic compounds [5]. This synthetic versatility distinguishes it from simpler thiophene-2-carboxylate analogs that lack the cyanobenzamido handle.

Quote Request

Request a Quote for Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.